molecular formula C24H19F2NO4 B13617567 Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid

Cat. No.: B13617567
M. Wt: 423.4 g/mol
InChI Key: GFUCLVNFELKPJV-QFIPXVFZSA-N
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Description

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 3,4-difluorophenyl group adds unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with a suitable fluorinated aromatic compound under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The 3,4-difluorophenyl group can undergo substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

    Substitution: Various nucleophiles can be used for substitution reactions on the 3,4-difluorophenyl group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Products: Coupling reactions result in the formation of peptide bonds, leading to dipeptides, tripeptides, or longer peptide chains.

    Functionalized Derivatives: Substitution reactions on the 3,4-difluorophenyl group yield various functionalized derivatives.

Scientific Research Applications

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are valuable in studying protein-protein interactions and enzyme functions.

    Biology: The compound is used in the development of peptide-based probes and inhibitors for biological studies.

    Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptide chains. The 3,4-difluorophenyl group can influence the compound’s reactivity and interactions with other molecules, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-3-Amino-3-phenylpropionic acid: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.

    Fmoc-(S)-3-Amino-3-(4-fluorophenyl)propionic acid: Contains a single fluorine atom, leading to variations in reactivity and applications.

    Fmoc-(S)-3-Amino-3-(2,4-difluorophenyl)propionic acid: Different fluorine substitution pattern, affecting its chemical behavior.

Uniqueness

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in peptide synthesis and beyond.

Properties

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

IUPAC Name

(3S)-3-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1

InChI Key

GFUCLVNFELKPJV-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=C(C=C4)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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